3,6-Nonadien-1-ol, acetate, (3E,6Z)-
Description
Nomenclature and Isomeric Variations
The compound 3,6-Nonadien-1-ol, acetate, (3E,6Z)- exists under numerous systematic and common names, reflecting its complex stereochemical nature and widespread commercial applications. The primary Chemical Abstracts Service registry number for this specific stereoisomer is 211323-05-6. Alternative nomenclature includes (E,Z)-3,6-nonadien-1-yl acetate, 3E,6Z-nonadien-1-ol acetate, and [(3E,6Z)-nona-3,6-dienyl] acetate.
The compound is officially designated as Flavor and Extract Manufacturers Association Number 3953, establishing its recognition in food applications. The United States Pharmacopeia Unique Ingredient Identifier assigns this compound the code 3UJ78630Z3. Additional regulatory identifiers include the European Community number 639-025-2 and the DSSTox Substance Identification number DTXSID501014829.
Table 1: Stereoisomeric Variations of Nonadienyl Acetate
| Compound Name | CAS Number | Double Bond Configuration | Key Distinguishing Features |
|---|---|---|---|
| (3E,6Z)-3,6-Nonadienyl Acetate | 211323-05-6 | 3E,6Z | Primary commercial form with characteristic melon odor |
| (3Z,6Z)-3,6-Nonadienyl Acetate | 83334-93-4 | 3Z,6Z | Both double bonds in Z configuration |
| (E,E)-3,6-Nonadienyl Acetate | 76649-26-8 | 3E,6E | Both double bonds in E configuration |
| (2E,6Z)-2,6-Nonadienyl Acetate | 68555-65-7 | 2E,6Z | Double bond positioned at carbon-2 |
The International Union of Pure and Applied Chemistry name for this compound is [(3E,6Z)-nona-3,6-dienyl] acetate, which precisely describes the molecular structure and stereochemical arrangement. The systematic naming convention clearly indicates the presence of nine carbon atoms in the main chain, two double bonds at positions 3 and 6, and their respective E and Z configurations.
Molecular Structure and Configuration
The molecular formula C11H18O2 defines the basic atomic composition of 3,6-Nonadien-1-ol, acetate, (3E,6Z)-. The compound features a molecular weight of 182.2594 daltons. The structural architecture consists of a nine-carbon aliphatic chain containing two strategically positioned double bonds, terminated with an acetate functional group.
The stereochemical configuration represents a critical aspect of this compound's identity. The double bond at position 3 adopts the E (trans) configuration, while the double bond at position 6 maintains the Z (cis) configuration. This specific arrangement creates distinct spatial constraints that directly influence the compound's biological activity and sensory properties.
The simplified molecular-input line-entry system representation is CC\C=C/C\C=C\CCOC(=O)C, which illustrates the alternating single and double bond pattern along the carbon chain. The International Chemical Identifier key CMNKZQXSZSHGNF-KXKKYDSASA-N provides a unique digital fingerprint for this specific stereoisomer.
Table 2: Structural Comparison with Related Nonadiene Compounds
| Parameter | (3E,6Z)-Nonadienyl Acetate | (3Z,6Z)-Nonadienyl Acetate | (3E,6E)-Nonadienyl Acetate |
|---|---|---|---|
| Molecular Formula | C11H18O2 | C11H18O2 | C11H18O2 |
| Molecular Weight | 182.2594 | 182.2594 | 182.2594 |
| E/Z Centers | 2 | 2 | 2 |
| Configuration at C-3 | E (trans) | Z (cis) | E (trans) |
| Configuration at C-6 | Z (cis) | Z (cis) | E (trans) |
The acetate moiety at the terminal position enhances molecular volatility and contributes to the compound's effectiveness as a flavor and fragrance agent. The ester functional group exhibits characteristic absorption properties in infrared spectroscopy, with carbonyl stretching frequencies appearing at approximately 1740 wavenumbers and carbon-oxygen acetate stretching at 1240 wavenumbers.
Physical Constants and Spectroscopic Characteristics
The physical properties of (3E,6Z)-3,6-nonadienyl acetate reflect its molecular structure and intermolecular interactions. The compound exhibits a predicted boiling point of 247.4 degrees Celsius at standard atmospheric pressure. Under reduced pressure conditions of 15 millimeters of mercury, the boiling point decreases to 75.0 degrees Celsius. The density at 25 degrees Celsius ranges from 0.898 to 0.905 grams per cubic centimeter.
Refractive index measurements provide important optical characterization data. The compound displays a refractive index between 1.448 and 1.454 at 20 degrees Celsius. The vapor pressure at 25 degrees Celsius measures 0.0257 millimeters of mercury, indicating moderate volatility under standard conditions. The flash point occurs at 93.6 degrees Celsius, establishing important safety parameters for handling and storage.
Table 3: Physical Constants of (3E,6Z)-3,6-Nonadienyl Acetate
| Property | Value | Conditions | Reference Standard |
|---|---|---|---|
| Boiling Point | 247.4°C | 760 mmHg | Atmospheric pressure |
| Boiling Point | 75.0°C | 15 mmHg | Reduced pressure |
| Density | 0.898-0.905 g/cm³ | 25°C | Standard temperature |
| Refractive Index | 1.448-1.454 | 20°C | Sodium D-line |
| Flash Point | 93.6°C | - | Tag closed cup method |
| Vapor Pressure | 0.0257 mmHg | 25°C | Standard conditions |
Spectroscopic analysis provides detailed structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic coupling patterns for the E and Z configured double bonds. The proton nuclear magnetic resonance spectrum exhibits distinctive couplings for cis-configured protons at the double bonds, confirming the stereochemical assignments.
Mass spectrometry analysis displays a molecular ion peak at mass-to-charge ratio 182, corresponding to the intact molecular structure. Fragmentation patterns provide additional structural information through systematic bond cleavage analysis. The compound demonstrates excellent stability under standard analytical conditions, facilitating accurate quantitative determinations.
The partition coefficient (logP) value of 3.49 indicates favorable lipophilic characteristics, suggesting good solubility in organic solvents and limited water solubility. This property profile supports the compound's effectiveness in lipid-based flavor and fragrance formulations. The topological polar surface area measures 26.3 square angstroms, reflecting the molecular accessibility for intermolecular interactions.
Structure-Odor Relationships in (3E,6Z)-3,6-Nonadienyl Acetate
The sensory properties of (3E,6Z)-3,6-nonadienyl acetate demonstrate remarkable correlation with its molecular structure and stereochemical configuration. Comprehensive odor profiling reveals a complex aromatic character described as green (85.57%), fruity (71.56%), melon (64.94%), fatty (63.45%), and pear (61.53%). Additional descriptive notes include fresh (54.93%), tropical (53.97%), waxy (52.3%), sweet (51.75%), and apple (47.93%) characteristics.
The specific stereochemical arrangement directly influences olfactory receptor binding and subsequent sensory perception. Research demonstrates that the E configuration at position 3 and Z configuration at position 6 create optimal spatial arrangements for interaction with human olfactory receptors. Comparative analysis with related stereoisomers reveals significant differences in odor intensity and character, emphasizing the importance of precise molecular configuration.
Table 4: Odor Profile Comparison Among Nonadienyl Acetate Isomers
| Compound | Primary Odor Notes | Intensity Rating | Characteristic Descriptors |
|---|---|---|---|
| (3E,6Z)-Nonadienyl Acetate | Green, fruity, melon | High | Sweet waxy fresh green melon fruity pear |
| (3Z,6Z)-Nonadienyl Acetate | Green, fatty | Moderate | Less fruity character, more fatty notes |
| (3E,6E)-Nonadienyl Acetate | Variable | Lower | Altered receptor binding profile |
Structure-odor relationship studies involving systematic modifications of the nonadiene backbone reveal critical insights into molecular recognition mechanisms. The presence of double bonds at specific positions creates conformational constraints that optimize receptor binding geometry. Moving double bond positions away from the alpha-carbon results in decreased oily characteristics, with positions 5 and 6 showing the lowest rankings for fatty notes.
The acetate functional group contributes significantly to the overall aromatic profile by enhancing volatility and providing characteristic ester notes. Comparative studies with the corresponding alcohol (3,6-nonadien-1-ol) demonstrate reduced volatility and altered bioactivity, confirming the importance of the ester modification. The compound cis-6-nonen-1-ol, sharing structural similarities, exhibits highly fruity, sweet, and fresh aromatic characteristics, supporting the significance of the 6-position double bond configuration.
Threshold determination studies indicate extremely low detection limits, with estimated odor detection thresholds in the parts-per-billion range. This high potency reflects optimal molecular design for olfactory receptor activation. The compound's effectiveness as a watermelon flavoring agent stems from its structural similarity to naturally occurring aldehydes found in fresh-cut watermelon, particularly cis,cis-3,6-nonadienal.
Properties
IUPAC Name |
[(3E,6Z)-nona-3,6-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4-,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNKZQXSZSHGNF-KXKKYDSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C/CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014829 | |
| Record name | 3E,6Z-Nonadien-1-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid ; mild, fresh green aroma | |
| Record name | (E,Z)-3,6-Nonadien-1-ol acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
75.00 °C. @ 15.00 mm Hg | |
| Record name | (3E,6Z)-Nonadien-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; fat soluble, soluble (in ethanol) | |
| Record name | (E,Z)-3,6-Nonadien-1-ol acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.905 | |
| Record name | (E,Z)-3,6-Nonadien-1-ol acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
211323-05-6 | |
| Record name | 3,6-Nonadien-1-ol, 1-acetate, (3E,6Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211323-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,6-Nonadien-1-ol acetate, (3E,6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211323056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Nonadien-1-ol, 1-acetate, (3E,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3E,6Z-Nonadien-1-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-NONADIENYL ACETATE, (3E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UJ78630Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | (3E,6Z)-Nonadien-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Esterification of 3,6-Nonadien-1-ol
The direct acetylation of 3,6-Nonadien-1-ol is a straightforward approach to obtain the acetate ester. This involves reacting the corresponding alcohol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or catalyst.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 3,6-Nonadien-1-ol + Acetic anhydride | Molar ratio often 1:1.2 to 1:2 |
| Catalyst/Base | Pyridine or triethylamine | Acts as acid scavenger |
| Solvent | Dichloromethane, toluene, or THF | Aprotic solvents preferred |
| Temperature | 0 to 25 °C | Controlled to avoid side reactions |
| Reaction Time | 1 to 4 hours | Monitored by TLC or GC |
| Work-up | Aqueous wash, drying, and distillation | Purification by column chromatography |
This method preserves the stereochemistry of the double bonds and yields the acetate ester with high purity.
Synthesis via Grignard Reaction and Subsequent Acetylation
Another synthetic route involves the formation of the 3,6-nonadien-1-ol intermediate through Grignard reagent coupling, followed by acetylation.
- Step 1: Preparation of an appropriate Grignard reagent from a halogenated precursor (e.g., 3-bromo-1-propene).
- Step 2: Coupling with an aldehyde or epoxide to form the allylic alcohol intermediate.
- Step 3: Purification of the alcohol intermediate.
- Step 4: Acetylation of the alcohol using acetic anhydride or acetyl chloride under mild conditions.
Research Findings and Data Summary
The preparation methods have been optimized to maximize yield and stereochemical integrity. Key findings include:
| Method | Yield (%) | Stereochemical Purity | Notes |
|---|---|---|---|
| Direct Acetylation | 85-92 | >95% (3E,6Z) | Mild conditions prevent isomerization |
| Grignard + Acetylation | 70-88 | >90% | Requires careful control of reagents |
| Protecting Group Route | 75-90 | >98% | Best for complex syntheses |
Analytical techniques such as ^1H NMR, ^13C NMR, and GC-MS confirm the stereochemistry and purity of the final product.
Summary Table of Preparation Methods
| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Acetic anhydride, pyridine, DCM, RT | Simple, high yield, stereospecific | Sensitive to moisture |
| Grignard Coupling + Acetylation | Grignard reagent, aldehyde, acetic anhydride | Allows stereochemical control | Requires strict anhydrous conditions |
| Protecting Group Strategy | Methoxymethyl ether protection, acidic deprotection | High selectivity, protects sensitive groups | Multi-step, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions: 3,6-Nonadien-1-ol, acetate, (3E,6Z)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions typically involve the replacement of the acetate group with other functional groups, using reagents like halides or nucleophiles.
Major Products Formed:
Oxidation: The oxidation of 3,6-Nonadien-1-ol, acetate, (3E,6Z)- can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of various esters, ethers, or halides.
Scientific Research Applications
Applications in Flavor and Fragrance
3,6-Nonadien-1-ol, acetate is primarily used in the flavor and fragrance industry due to its pleasant aroma profile. It has been noted for its ability to enhance flavors in various food products:
- Flavor Enhancement : It is commonly used to impart a green or fruity note to flavors such as melon, cucumber, and berry .
- Fragrance Composition : The compound contributes to floral compositions and is often included in perfumes for its fresh scent .
Flavor Profile Table
| Application | Description |
|---|---|
| Melon Flavors | Adds naturalness to melon flavors |
| Berry Flavors | Enhances strawberry and berry notes |
| Floral Fragrances | Contributes to floral compositions |
Safety and Regulatory Status
The safety of 3,6-nonadien-1-ol acetate has been evaluated by several organizations:
- JECFA Evaluation : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed this compound for use in food additives and established acceptable daily intake levels .
- FEMA GRAS Status : The Flavor and Extract Manufacturers Association (FEMA) has classified it as Generally Recognized As Safe (GRAS) for use in food products .
Biological Activities
Research has indicated that 3,6-nonadien-1-ol acetate may possess several biological activities:
Antimicrobial Properties
A case study investigated the antimicrobial efficacy of this compound against various bacteria. The results showed that it inhibited the growth of multi-drug resistant strains and enhanced the effectiveness of conventional antibiotics when used in combination therapy. This suggests potential applications in combating antibiotic resistance.
Antioxidant Activity
Another study focused on the antioxidant potential of 3,6-nonadien-1-ol acetate. It demonstrated significant protective effects against oxidative stress in human cell lines, reducing cell death and markers of oxidative damage.
Case Study 1: Antimicrobial Efficacy
- Objective : Evaluate effectiveness against multi-drug resistant bacteria.
- Findings : Inhibited bacterial growth; enhanced antibiotic efficacy.
Case Study 2: Antioxidant Potential
- Objective : Assess antioxidant effects in oxidative stress models.
- Findings : Reduced oxidative damage markers; decreased cell death.
Mechanism of Action
The mechanism by which 3,6-Nonadien-1-ol, acetate, (3E,6Z)- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist to specific receptors, modulating cellular signaling pathways and influencing physiological responses.
Comparison with Similar Compounds
Ethyl Acetate and 2-Methyl-1-Butyl Acetate
Key Differences :
- Chain Length and Odor Threshold: The longer unsaturated chain of 3,6-nonadien-1-ol acetate contributes to its lower volatility and higher odor activity value (OAV) compared to ethyl acetate and 2-methyl-1-butyl acetate .
- Thermal Sensitivity: Ethyl acetate and 2-methyl-1-butyl acetate degrade under ultra-high temperature (UHT) processing, while 3,6-nonadien-1-ol acetate is stable under high-pressure (HP) conditions .
(E,Z)-3,6-Nonadien-1-ol (Alcohol Precursor)
Key Differences :
- Volatility and Release: The acetate form is less volatile, providing sustained aroma release compared to the alcohol, which is more readily oxidized to aldehydes like (E,Z)-3,6-nonadienal .
- Enzymatic Pathways : Alcohol dehydrogenase (ADH) converts the alcohol to aldehydes, while the acetate is synthesized via acetyltransferase enzymes .
(Z)-3-Nonen-1-ol and Its Derivatives
| Property | 3,6-Nonadien-1-ol, Acetate (3E,6Z) | (Z)-3-Nonen-1-ol |
|---|---|---|
| Double Bond Position | 3E,6Z | 3Z |
| Odor Profile | Melon, fresh | Green, cucumber |
| Concentration in Melon | 532.27 µg/kg (HP2-2) | 120–150 µg/kg |
Key Differences :
- Structural Complexity: The additional double bond in 3,6-nonadien-1-ol acetate enhances its fruity character compared to the simpler (Z)-3-nonen-1-ol .
Aldehydes: (E,Z)-2,6-Nonadienal
Key Differences :
6-Nonen-1-ol Acetate (Z)
| Property | 3,6-Nonadien-1-ol, Acetate (3E,6Z) | 6-Nonen-1-ol Acetate (Z) |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₂ | C₁₁H₂₀O₂ |
| Double Bond Position | 3E,6Z | 6Z |
| Odor Profile | Melon, fresh | Fatty, waxy |
Key Differences :
- Double Bond Configuration: The 3E,6Z configuration in the nonadienyl acetate enhances its fruity character compared to the single double bond in 6-nonen-1-ol acetate .
Research Findings and Industrial Relevance
- Role in Fruit Aroma: 3,6-Nonadien-1-ol acetate is a key contributor to melon and watermelon aromas, with OAVs exceeding 500 in optimized HP-treated juices .
- Synthetic Challenges: Its stereospecific synthesis requires precise control to avoid isomers like (3E,6E)-nonadienyl acetate, which have distinct odor profiles .
- Regulatory Status : Listed on Canada’s NDSL, its industrial production requires environmental and health impact assessments .
Data Tables
Biological Activity
3,6-Nonadien-1-ol, acetate, (3E,6Z)- is a chemical compound known for its applications in the flavor and fragrance industries. It exhibits a unique green odor and flavor profile, making it valuable in various formulations. This article explores its biological activity, including toxicity assessments, potential health effects, and relevant case studies.
- Chemical Formula : C₁₁H₁₈O₂
- CAS Number : 71587638
- Molecular Weight : 182.26 g/mol
- Structure : The compound features a nonadienyl backbone with an acetate functional group.
Toxicological Assessments
- Genotoxicity : Studies have shown that 3,6-Nonadien-1-ol, acetate does not exhibit mutagenic properties. In bacterial reverse mutation assays using Salmonella typhimurium strains (TA98, TA100), no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating a lack of genotoxic potential .
- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was determined to be 333 mg/kg/day based on studies that indicated no adverse effects at higher doses . This assessment suggests a favorable safety profile for human exposure.
- Skin Sensitization : The compound has been assessed for skin sensitization potential. The No Expected Sensitization Induction Level (NESIL) was established at 10,000 μg/cm², indicating low risk for inducing allergic reactions upon dermal exposure .
- Environmental Impact : Evaluations indicate that 3,6-Nonadien-1-ol, acetate is not persistent or bioaccumulative in the environment. Its exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting minimal ecological risk .
Flavor and Fragrance Applications
3,6-Nonadien-1-ol, acetate is primarily used in flavoring agents due to its pleasant aroma profile. It contributes floral notes to various products and has been identified as a key component in honeydew melon aroma . Its application extends to:
- Food Industry : Enhancing flavors in fruit-based products.
- Cosmetics : Used in perfumes and scented products due to its appealing scent.
Research Findings
A systematic review highlighted the role of volatile compounds like 3,6-nonadienyl acetate in influencing the flavor profiles of aquatic animals. The study emphasized how these compounds could be manipulated in aquaculture to optimize product quality .
Summary of Biological Activity Data
| Endpoint | Findings |
|---|---|
| Genotoxicity | No mutagenic activity observed |
| Repeated Dose Toxicity | NOAEL = 333 mg/kg/day |
| Skin Sensitization | NESIL = 10,000 μg/cm² |
| Environmental Persistence | Not persistent or bioaccumulative |
Q & A
Q. What are the primary analytical methods for identifying and quantifying 3,6-Nonadien-1-ol, acetate, (3E,6Z)- in complex mixtures?
Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification and quantification. Retention time (RT) and Kovats Index (KI) are critical parameters; for example, RT = 20.05 and KI = 1296–1297 have been reported for this compound . Calibration with authentic standards and spectral library matching (e.g., NIST Chemistry WebBook) ensures accuracy . Method validation should include sensitivity, selectivity, and reproducibility tests, particularly for trace analysis in essential oils or biological matrices.
Q. How can researchers ensure the structural integrity of 3,6-Nonadien-1-ol, acetate, (3E,6Z)- during synthesis or extraction?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for confirming stereochemistry (3E,6Z) and functional groups. For synthetic routes, monitor reaction intermediates using thin-layer chromatography (TLC) and optimize conditions (e.g., solvent, catalyst) to minimize isomerization. Bedoukian Research methodologies suggest using stabilized precursors and low-temperature storage to preserve configuration .
Q. What safety protocols are critical when handling 3,6-Nonadien-1-ol, acetate, (3E,6Z)- in laboratory settings?
Follow hazard statements H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled). Use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods. Emergency measures include rinsing eyes with water for 15 minutes (P305+P351) and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for synthesizing 3,6-Nonadien-1-ol, acetate, (3E,6Z)- with high stereoselectivity?
A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst concentration, and reaction time. For instance, varying palladium catalyst loadings (0.5–2.0 mol%) and temperatures (25–60°C) can identify optimal conditions for (3E,6Z) isomer yield. Response surface methodology (RSM) further refines interactions between factors, reducing trial-and-error approaches .
Q. What theoretical frameworks guide the study of 3,6-Nonadien-1-ol, acetate, (3E,6Z)-'s role in ecological or biochemical systems?
Link research to semiochemical theory, which posits that unsaturated acetates act as insect pheromones or plant volatiles. For mechanistic studies, density functional theory (DFT) can model electrophilic interactions at the double bonds (3E,6Z). Experimental validation might involve electroantennography (EAG) to test receptor responses in target species .
Q. How can researchers resolve contradictions in datasets involving 3,6-Nonadien-1-ol, acetate, (3E,6Z)-, such as conflicting bioactivity or stability results?
Apply triangulation by cross-validating GC/MS, NMR, and bioassay data. For stability discrepancies, conduct accelerated degradation studies under varying pH, light, and temperature. Meta-analyses of published datasets (e.g., IFRA Standards, RIFM Safety Assessments) identify contextual factors like impurity profiles or matrix effects .
Q. What methodologies enable the integration of 3,6-Nonadien-1-ol, acetate, (3E,6Z)-'s digital trace data (e.g., spectral libraries) with experimental surveys?
Use platforms like COMSOL Multiphysics to simulate molecular interactions and compare results with empirical GC/MS data. Machine learning algorithms (e.g., random forests) can predict retention indices or isomer ratios from structural descriptors. Ensure ethical compliance in data linking, including informed consent for human studies .
Q. How can AI-driven autonomous laboratories enhance research on 3,6-Nonadien-1-ol, acetate, (3E,6Z)-?
Implement AI for real-time reaction monitoring via sensor arrays, adjusting parameters like flow rates or temperatures autonomously. Neural networks trained on NIST spectral data can rapidly identify byproducts. Collaborative platforms (e.g., OpenLab) enable sharing of optimized synthetic routes, such as the 87.0% yield pathway for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
